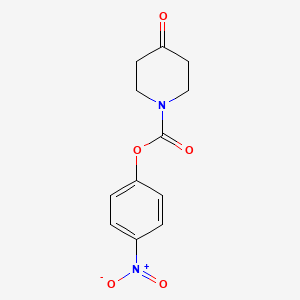![molecular formula C16H21F2N3O2 B8052022 Tert-butyl 5,6-difluoro-1,3-dihydro-1'h-spiro[benzimidazole-2,4'-piperidine]-1'-carboxylate](/img/structure/B8052022.png)
Tert-butyl 5,6-difluoro-1,3-dihydro-1'h-spiro[benzimidazole-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a benzimidazole ring fused with a piperidine ring, along with tert-butyl and difluoro substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the piperidine ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often using a nucleophilic substitution reaction.
Spirocyclization: The resulting intermediate undergoes a spirocyclization reaction to form the spirocyclic structure.
Introduction of tert-butyl and difluoro groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[benzimidazole-2,4’-piperidine] derivatives.
Other similar compounds: include those with different substituents on the benzimidazole or piperidine rings, such as methyl or ethyl groups instead of tert-butyl.
Uniqueness
The uniqueness of tert-butyl 5,6-difluoro-1,3-dihydro-1’h-spiro[benzimidazole-2,4’-piperidine]-1’-carboxylate lies in its specific combination of tert-butyl and difluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 5,6-difluorospiro[1,3-dihydrobenzimidazole-2,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N3O2/c1-15(2,3)23-14(22)21-6-4-16(5-7-21)19-12-8-10(17)11(18)9-13(12)20-16/h8-9,19-20H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXYFASUQHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC(=C(C=C3N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carbonyl)-amino]-acetic acid](/img/structure/B8051949.png)
![2-[1-(Furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B8051952.png)
![2-[(6-Chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetic acid](/img/structure/B8051960.png)


![(2R)-2-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-2-phenylacetic acid](/img/structure/B8052003.png)
![Tert-butyl 2-benzyl-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B8052007.png)
![Tert-butyl spiro[1,3,4,5-tetrahydro-1,4-benzodiazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B8052009.png)
![ethyl 2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B8052023.png)
![tert-butyl N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]carbamate](/img/structure/B8052031.png)



![(4-Benzyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl)methyl methanesulfonate](/img/structure/B8052059.png)
